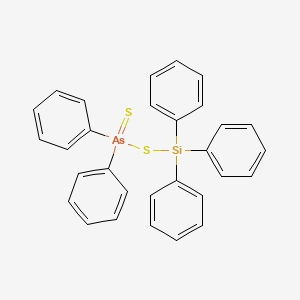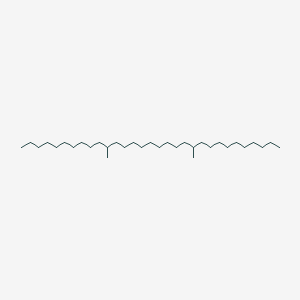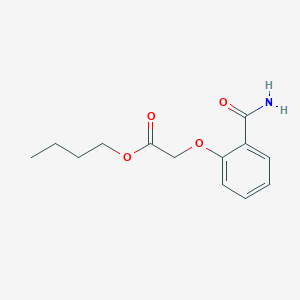
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a chlorine atom, a methyl-substituted phenyl group, and a nitro-substituted phenyl group attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 4-nitrobenzaldehyde.
Formation of Intermediate: The starting materials undergo a condensation reaction with a suitable reagent, such as acetone, in the presence of a base catalyst to form an intermediate compound.
Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 1-Chloro-1-(4-methylphenyl)-3-(4-aminophenyl)propan-2-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research purposes.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one depends on its specific application. In biochemical assays, the compound may interact with target enzymes or proteins, leading to inhibition or activation of their functions. The molecular targets and pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(4-methylphenyl)-3-(4-aminophenyl)propan-2-one: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and applications.
1-Bromo-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity.
1-Chloro-1-(4-methylphenyl)-3-(4-methoxyphenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90176-78-6 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
1-chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-6-13(7-3-11)16(17)15(19)10-12-4-8-14(9-5-12)18(20)21/h2-9,16H,10H2,1H3 |
InChI Key |
JWBJLICFLFNIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)


![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
